molecular formula C10H13ClO4S B15310054 2-(4-Ethoxyphenoxy)ethane-1-sulfonyl chloride

2-(4-Ethoxyphenoxy)ethane-1-sulfonyl chloride

Cat. No.: B15310054
M. Wt: 264.73 g/mol
InChI Key: WLKLDGKVIJLMRB-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenoxy)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring an ethoxy-substituted phenoxy group attached to an ethane sulfonyl chloride backbone. This compound is of interest in organic synthesis, particularly as a reactive intermediate for introducing sulfonyl groups into target molecules. Its structure combines the electron-donating ethoxy group (–OCH₂CH₃) with the electrophilic sulfonyl chloride (–SO₂Cl), which dictates its reactivity and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C10H13ClO4S

Molecular Weight

264.73 g/mol

IUPAC Name

2-(4-ethoxyphenoxy)ethanesulfonyl chloride

InChI

InChI=1S/C10H13ClO4S/c1-2-14-9-3-5-10(6-4-9)15-7-8-16(11,12)13/h3-6H,2,7-8H2,1H3

InChI Key

WLKLDGKVIJLMRB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OCCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(4-Ethoxyphenoxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:

[ \text{C}_8\text{H}_9\text{O}_2\text{CH}_2\text{CH}_2\text{OH} + \text{ClSO}_2\text{OH} \rightarrow \text{C}_8\text{H}_9\text{O}_2\text{CH}_2\text{CH}_2\text{SO}_2\text{Cl} + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorosulfonation processes. These processes are designed to maximize yield and purity while minimizing environmental impact. The use of advanced reaction vessels and purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran

    Catalysts: Pyridine, triethylamine

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonates: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

Scientific Research Applications

2-(4-Ethoxyphenoxy)ethane-1-sulfonyl chloride has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: Employed in the modification of biomolecules to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenoxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituent(s)
This compound* C₁₀H₁₃ClO₄S 262.73 (calc.) Not provided 4-Ethoxyphenoxy
2-(4-Fluorophenoxy)ethane-1-sulfonyl chloride C₈H₇ClFO₃S 237.66 (calc.) 1018548-27-0 4-Fluorophenoxy
2-(4-Nitrophenoxy)ethane-1-sulfonyl chloride C₈H₈ClNO₅S 265.67 (calc.) 64201042 4-Nitrophenoxy
2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride C₅H₁₁ClO₄S 202.66 1215974-61-0 Methoxyethoxy
2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride C₉H₁₀ClFO₃S 252.69 1781100-57-9 4-Fluorophenyl, methoxy

*Calculated molecular weight for this compound assumes atomic masses: C=12.01, H=1.008, Cl=35.45, S=32.07, O=16.00.

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The ethoxy group in the target compound is electron-donating, which reduces the electrophilicity of the sulfonyl chloride compared to analogs with electron-withdrawing groups (e.g., nitro in 2-(4-nitrophenoxy)ethane-1-sulfonyl chloride) . This impacts reactivity in nucleophilic substitution reactions.
  • Molecular Weight: Bulkier substituents (e.g., ethoxyphenoxy) increase molecular weight, which may influence crystallization behavior and purification processes .

Research Findings and Industrial Relevance

  • Synthetic Routes : Analogous to methods in , the target compound can be synthesized via nucleophilic substitution of α-halogenated ketones with triazole derivatives under basic conditions .
  • Applications: Used in cross-coupling reactions and polymer chemistry. For example, 2-(4-nitrophenoxy)ethane-1-sulfonyl chloride is employed in synthesizing sulfonamides for antimicrobial agents, while the ethoxy variant may serve in drug candidates targeting lipid-rich tissues .

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